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Compound of Interest

Compound Name: Infigratinib

Cat. No.: B612010 Get Quote

An objective analysis of the preclinical promise versus the clinical performance of infigratinib,

a selective FGFR tyrosine kinase inhibitor, in the context of FGFR2 fusion-driven malignancies.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive overview supported by experimental data and methodologies.

Infigratinib (formerly BGJ398) is an oral, ATP-competitive, selective tyrosine kinase inhibitor

(TKI) of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Genetic alterations in

FGFRs, particularly gene fusions involving FGFR2, are known oncogenic drivers in a subset of

cancers, most notably intrahepatic cholangiocarcinoma (iCCA), where they are found in

approximately 10-16% of patients.[1][3] These fusions lead to constitutive activation of the

FGFR signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis.[4][5]

Infigratinib was developed to specifically target this aberration.

This guide compares the preclinical data that formed the basis of infigratinib's development

with its observed efficacy in clinical trials, offering a detailed perspective on its therapeutic

profile and standing among alternative treatments for FGFR2 fusion-positive cancers. Although

the U.S. FDA granted accelerated approval to infigratinib in May 2021 for previously treated,

unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or

other rearrangement, this approval was later withdrawn in May 2024 at the sponsor's request

due to the inability to complete required confirmatory studies.[6][7]
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Infigratinib selectively binds to and inhibits the kinase activity of FGFR1, FGFR2, and FGFR3.

[6] In cancers with FGFR2 fusions, the resulting chimeric protein is constitutively active, leading

to uncontrolled downstream signaling. Infigratinib acts as an ATP-competitive inhibitor,

blocking the autophosphorylation of the FGFR2 fusion protein and subsequently inhibiting key

downstream pathways, including the Ras-MAPK and PI3K-AKT signaling cascades.[1] This

blockade ultimately leads to decreased cell proliferation and induction of apoptosis in tumor

cells harboring these specific genetic alterations.[1]
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Caption: Infigratinib inhibits the constitutively active FGFR2 fusion protein.
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Preclinical Efficacy
Preclinical studies demonstrated infigratinib's potent and selective activity against cancer cells

with FGFR alterations. In vitro and in vivo models provided the foundational evidence for its

clinical development.

In Vitro and In Vivo Data Summary
Infigratinib has shown anti-tumor activity in various preclinical models, including patient-

derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric

cancer, and glioma harboring FGFR fusions.[8][9] Treatment with infigratinib resulted in a

reduction in tumor volume in these models compared to inactive controls.[9] The drug exhibits

high potency against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar

range.[1][6]

Parameter Value Cell/Model Type Reference

IC50 (FGFR1) 1.1 nM Biochemical Assay [1][6]

IC50 (FGFR2) 1.0 nM Biochemical Assay [1][6]

IC50 (FGFR3) 2.0 nM Biochemical Assay [1][6]

IC50 (FGFR4) 61 nM Biochemical Assay [6]

Tumor Growth

Inhibition

Significant reduction

in tumor volume

Xenograft models of

cholangiocarcinoma

with FGFR2 fusions

(e.g., FGFR2-TTC28,

FGFR2-TRA2B)

[4]

Experimental Protocols: Preclinical Studies
Cell Line Proliferation Assays:

Cancer cell lines with known FGFR2 fusions are seeded in 96-well plates.

Cells are treated with escalating concentrations of infigratinib or a vehicle control (e.g.,

DMSO).
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After a defined incubation period (e.g., 72 hours), cell viability is assessed using a

colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of

cell growth inhibition against the drug concentration.

Xenograft and PDX Mouse Models:

Human tumor cells (cell lines or patient-derived tissue) with FGFR2 fusions are implanted

subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment

and control groups.

Infigratinib is administered orally at a specified dose and schedule (e.g., daily). The control

group receives a vehicle solution.

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

At the end of the study, tumors are excised for further analysis (e.g., Western blot for target

engagement, immunohistochemistry).
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Caption: A typical workflow for preclinical evaluation of targeted therapies.

Clinical Efficacy
The clinical development of infigratinib for FGFR2 fusion-positive cholangiocarcinoma was

primarily based on a multicenter, open-label, single-arm Phase II trial (NCT02150967).
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Phase II Clinical Trial (NCT02150967) Data
This trial enrolled patients with previously treated, unresectable locally advanced or metastatic

cholangiocarcinoma. The primary analysis focused on a cohort of 108 patients with FGFR2

gene fusions or rearrangements.[6][10]

Efficacy Endpoint Result (N=108)
95% Confidence
Interval (CI)

Reference

Objective Response

Rate (ORR)
23.1% 15.6% - 32.2% [6][10]

Complete Response

(CR)
0.9% (1 patient) - [6]

Partial Response (PR) 22% - [6]

Disease Control Rate

(DCR)
84.3% 76.0% - 90.6% [10]

Median Duration of

Response (mDOR)
5.0 months 0.9 - 19.1 months [6][10]

Median Progression-

Free Survival (mPFS)
7.3 months 5.6 - 7.6 months [10]

Median Overall

Survival (mOS)
12.2 months 10.7 - 14.9 months [10]

Experimental Protocols: Clinical Trial (NCT02150967)
Study Design:

A Phase II, open-label, single-arm, multicenter study.[10]

Patients were enrolled into cohorts based on their FGFR alteration status. The key cohort

consisted of patients with FGFR2 fusions or rearrangements.[10]

Patient Population:
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Adults with unresectable locally advanced or metastatic cholangiocarcinoma who had

progressed on or were intolerant to at least one prior line of gemcitabine-based

chemotherapy.[10]

Confirmation of an FGFR2 gene fusion or rearrangement was required for enrollment in the

primary efficacy cohort.[10]

Treatment:

Infigratinib was administered orally at a dose of 125 mg once daily for 21 consecutive days,

followed by 7 days off, in 28-day cycles.[10]

Endpoints:

Primary: Overall Response Rate (ORR) per blinded independent central review (BICR).[10]

Secondary: Duration of Response (DOR), Progression-Free Survival (PFS), Disease Control

Rate (DCR), and Overall Survival (OS).[10]

A Phase III trial, PROOF 301 (NCT03773302), was initiated to compare infigratinib to

standard-of-care gemcitabine plus cisplatin in the first-line setting for patients with advanced

cholangiocarcinoma and FGFR2 fusions.[11][12][13] However, this trial was discontinued.[5]

Comparison with Alternative FGFR Inhibitors
Infigratinib entered a clinical landscape with other FGFR inhibitors also approved for FGFR2

fusion-positive cholangiocarcinoma. A cross-trial comparison highlights its relative efficacy,

though direct head-to-head trials are lacking.
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Drug Trial ORR mDOR mPFS mOS
Referenc
e

Infigratinib

Phase II

(NCT0215

0967)

23.1% 5.0 months 7.3 months
12.2

months
[7][10]

Pemigatini

b

FIGHT-202

(NCT0292

4376)

36% 9.1 months 6.9 months
21.1

months
[7][14]

Futibatinib

FOENIX-

CCA2

(NCT0205

2778)

41.7% 9.7 months 8.9 months
20.0

months
[7][15]

FOLFOX

(Chemo)

Retrospecti

ve Analysis
5.4% -

~4.0

months

~6.0

months
[16][17]

Note: Data are from separate single-arm trials and should be interpreted with caution due to

differences in patient populations and study designs.

The data suggests that while infigratinib demonstrated clinically meaningful activity compared

to chemotherapy, other FGFR inhibitors like pemigatinib and futibatinib showed higher

response rates and longer median overall survival in their respective pivotal trials.[3][7]

Futibatinib, an irreversible inhibitor, may overcome some acquired resistance mutations that

can affect reversible inhibitors like infigratinib and pemigatinib.[5][18]
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Caption: Simplified workflow of a clinical trial for a targeted cancer therapy.

Conclusion: From Preclinical Promise to Clinical
Reality
The development of infigratinib exemplifies the modern paradigm of precision oncology,

where a strong preclinical rationale based on a specific molecular driver is translated into a
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targeted therapy. Preclinical studies robustly demonstrated infigratinib's potent and selective

inhibition of FGFR signaling in FGFR2 fusion-positive cancer models.

In the clinical setting, infigratinib confirmed this activity, providing a meaningful benefit for a

subset of patients with chemotherapy-refractory cholangiocarcinoma, a disease with historically

poor outcomes.[10][16] However, the clinical efficacy, particularly in terms of response rate and

overall survival, appeared less robust when compared across trials with other approved FGFR

inhibitors like pemigatinib and futibatinib.[3][7] The eventual withdrawal of its accelerated

approval underscores the challenges in completing confirmatory studies in rare cancer

subtypes and a competitive therapeutic landscape.[7]

For researchers and drug developers, the story of infigratinib highlights the critical importance

of not only translating preclinical efficacy into clinical benefit but also navigating the competitive

and evolving standards of care for genetically defined patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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